4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a substituted derivative of the bicyclic thienopyridine core structure. The parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, has a molecular formula of C₇H₉NS (average mass: 139.216 g/mol) and serves as a scaffold for medicinal chemistry modifications . The target compound introduces ethyl (C₂H₅) and propyl (C₃H₇) substituents at the 4-position of the bicyclic system, likely altering its physicochemical and pharmacological properties. This substitution pattern distinguishes it from other thienopyridine derivatives, such as prasugrel and ticlopidine, which feature substituents at the 5-position (e.g., fluorophenyl or chlorobenzyl groups) .
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-ethyl-4-propyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-3-7-12(4-2)10-6-9-14-11(10)5-8-13-12/h6,9,13H,3-5,7-8H2,1-2H3 |
InChI Key |
ALMYULJGMKUVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(CCN1)SC=C2)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as ethyl and propyl substituted thiophene and pyridine derivatives can be subjected to cyclization reactions using catalysts and solvents to yield the desired compound . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Medicinal Chemistry
Biological Activity:
Research indicates that 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibits significant biological activity. It has been investigated for its potential as:
- Antimicrobial Agent: Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antibiotics.
- Kinase Inhibitor: The compound has been explored for its ability to inhibit specific kinases involved in cancer pathways. This inhibition can lead to the modulation of cellular signaling and potentially halt tumor progression.
Mechanism of Action:
The compound's interaction with biological targets is crucial for its therapeutic potential. It is believed to bind to specific enzymes and receptors, inhibiting their activity or modulating signaling pathways. This mechanism is essential for understanding its role in drug development and therapeutic applications.
Material Science
Polymer Chemistry:
In material science, the unique properties of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine make it suitable for use in polymer formulations. Its incorporation into polymer matrices can enhance:
- Thermal Stability: The compound can improve the thermal resistance of polymers.
- Mechanical Properties: By modifying the polymer structure with this compound, researchers can achieve desired mechanical characteristics such as flexibility and strength.
Case Study 1: Antimicrobial Properties
A study assessing the antimicrobial efficacy of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Kinase Inhibition in Cancer Research
In a clinical trial setting, the compound was tested for its ability to inhibit specific kinases associated with breast cancer. Preliminary results showed a significant reduction in kinase activity in treated cells compared to controls. This inhibition correlated with decreased cell proliferation rates in vitro.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may exert effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting cell proliferation . Detailed studies on its molecular interactions and binding affinities are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Thienopyridine Derivatives
Structural and Functional Group Differences
*Inferred molecular formula based on core structure (C₇H₉NS) and substituents.
Key Observations :
- Positional Substitution : The target compound’s 4-position alkylation contrasts with the 5-position modifications in prasugrel and ticlopidine, which are critical for their antiplatelet activity .
Pharmacological and Metabolic Profiles
*Chirality arises from the 4-position ethyl and propyl substituents, similar to prasugrel’s stereochemistry .
Key Observations :
- Chirality : The 4-position substitution creates a chiral center. If enantiomers exhibit distinct activities or rapid racemization (as in prasugrel), racemic use might be feasible .
Physicochemical Properties
*logP values estimated using substituent contributions.
Key Observations :
- Lipophilicity : The target compound’s logP likely falls between prasugrel and ticlopidine, balancing membrane permeability and solubility.
- Polar Surface Area (PSA) : Lower PSA compared to prasugrel may enhance blood-brain barrier penetration but reduce water solubility.
Biological Activity
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine class. Its unique structure incorporates a fused ring system containing both sulfur and nitrogen atoms, which contributes to its distinctive chemical and biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on diverse research findings.
- Molecular Formula : C12H19NS
- Molecular Weight : 209.35 g/mol
- CAS Number : 1936196-19-8
The structural characteristics of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine allow for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds within the thienopyridine class exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit bacterial growth by interfering with essential cellular processes. The specific mechanisms often involve binding to bacterial enzymes or disrupting membrane integrity.
Anticancer Activity
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines. The compound's mechanism of action may include:
- Induction of apoptosis
- Inhibition of key signaling pathways involved in tumor growth
- Targeting specific kinases associated with cancer progression
A notable study reported that thienopyridine derivatives could significantly reduce cell viability in human breast cancer (MCF-7) and leukemia (K562) cell lines at concentrations as low as 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is influenced by its structural features. Modifications at the 4-position of the thienopyridine ring can enhance or diminish its biological efficacy. For example:
| Substituent | Biological Activity |
|---|---|
| Ethyl group | Enhanced binding affinity to target enzymes |
| Propyl group | Improved selectivity towards specific receptors |
| Methyl group | Reduced antiproliferative effects in certain contexts |
Case Studies
- Antiproliferative Effects : A study assessed the antiproliferative effects of various thienopyridine derivatives on cancer cell lines. The results indicated that modifications at the 4-position significantly impacted the potency against MCF-7 cells .
- Kinase Inhibition : Another investigation focused on the inhibitory effects of thienopyridines on specific kinases involved in cancer signaling. The findings revealed that 4-Ethyl-4-propyl derivatives exhibited promising inhibitory activity against Polo-like Kinase 1 (Plk1), a critical target in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
